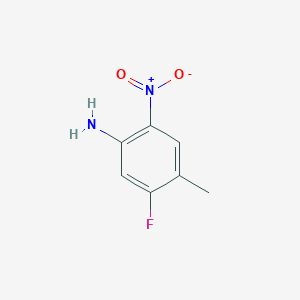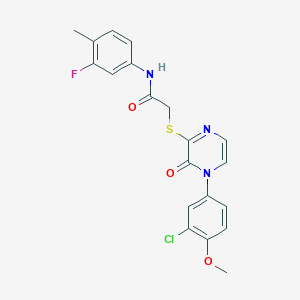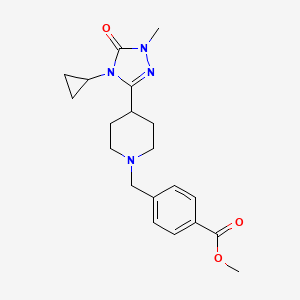
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is an organic compound with diverse applications in chemical, biological, and industrial fields. Its unique structure combines functional groups that enable multiple reactions and interactions, making it a compound of significant interest for researchers and industry professionals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide generally involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 4-methoxy-6-methyl-2-oxopyridine:
Reagents: 4-methoxypyridine, methylating agent (e.g., methyl iodide).
Conditions: Solvent like tetrahydrofuran (THF), base (e.g., potassium carbonate), reflux.
Formation of the pyridin-1(2H)-yl moiety:
Reagents: 4-methoxy-6-methyl-2-oxopyridine, ethylene diamine.
Conditions: Solvent (e.g., ethanol), elevated temperature.
Synthesis of 5-methylisoxazole-3-carboxamide:
Reagents: 5-methylisoxazole, chloroformate derivative.
Conditions: Inert atmosphere, solvent (e.g., dichloromethane), room temperature.
Final coupling:
Reagents: 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine, 5-methylisoxazole-3-carboxylic acid.
Conditions: Coupling agent (e.g., EDCI), solvent (e.g., DMF), room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would typically be scaled up with optimizations for yield and cost-effectiveness. Continuous flow chemistry and high-throughput screening of reaction conditions can improve efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidative transformations, particularly at the methyl groups.
Common reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, controlled temperature.
Reduction: The pyridin-2-one moiety can be reduced to yield different functional groups.
Common reagents: Sodium borohydride, hydrogen gas with catalysts.
Conditions: Solvent like methanol, low temperature.
Substitution: Various substitution reactions can occur, particularly on the pyridine and isoxazole rings.
Common reagents: Halogenating agents, nucleophiles.
Conditions: Aprotic solvents, room or elevated temperatures.
Major Products Formed
The main products of these reactions depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in functionalized derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is often used as a building block for synthesizing complex molecules. Its reactive sites allow for extensive modification, making it valuable for developing new materials and catalysts.
Biology
This compound has potential applications in biological research as a probe or modulator of enzymatic activity. Its structure enables interactions with various biological targets, facilitating studies on enzyme function and inhibition.
Medicine
In medicine, it may be investigated for its therapeutic potential. The compound's ability to interact with specific proteins and receptors could make it a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, it likely interacts with enzymes or receptors, altering their activity through binding or inhibition. The exact molecular targets and pathways would vary based on the context, but common mechanisms might involve binding to active sites or allosteric modulation.
類似化合物との比較
Comparing this compound with others in its class highlights its unique features:
N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
N-(2-(4-methoxy-6-chloro-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: The chloro substituent introduces different electronic effects and steric hindrance.
N-(2-(4-methoxy-6-methyl-2-oxoquinolin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide:
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its specific substituents and resultant properties, which can be leveraged for targeted chemical transformations and applications.
特性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-6-11(20-3)8-13(18)17(9)5-4-15-14(19)12-7-10(2)21-16-12/h6-8H,4-5H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURKFKXXXOFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2804963.png)
![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)


![2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2804967.png)
![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

![2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2804976.png)

![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)



